molecular formula C25H20N4O7 B2721194 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 2172582-60-2

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2721194
CAS No.: 2172582-60-2
M. Wt: 488.456
InChI Key: ZVIHBRGNUCRKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Scientific Research Applications

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The MSDS (Material Safety Data Sheet) for the specific compound should be consulted for detailed safety information .

Future Directions

Oxazole-containing compounds are of interest in medicinal chemistry due to their biological activity . Future research could focus on exploring the biological activity of this specific compound and its potential uses in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method is the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often include the use of sodium azide (NaN3) and are carried out under controlled temperatures to ensure stability and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to maintain the integrity of the compound during large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid involves its role as a protecting group. It shields the amino group from unwanted reactions during peptide synthesis, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved include interactions with various enzymes and proteins that facilitate the synthesis and modification of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[({5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazol-4-yl}formamido)methyl]-1,3-oxazole-4-carboxylic acid apart from similar compounds is its dual oxazole structure, which provides enhanced stability and specificity in peptide synthesis. This unique structure allows for more precise control over the synthesis process, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

5-[[[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carbonyl]amino]methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O7/c30-23(26-9-20-22(24(31)32)29-13-36-20)21-19(35-12-28-21)10-27-25(33)34-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,26,30)(H,27,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIHBRGNUCRKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(N=CO4)C(=O)NCC5=C(N=CO5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.